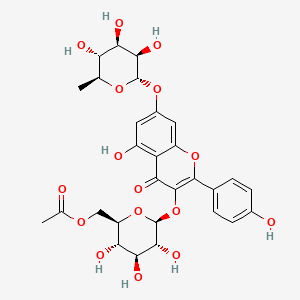

Kaempferol-3-O-(6''-O-Acetyl)glucosid-7-O-rhamnosid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside is a flavonoid glycoside, a type of phenolic compound found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound is a derivative of kaempferol, a well-studied flavonoid, and is characterized by the presence of acetylglucoside and rhamnoside sugar moieties attached to the kaempferol backbone.

Wissenschaftliche Forschungsanwendungen

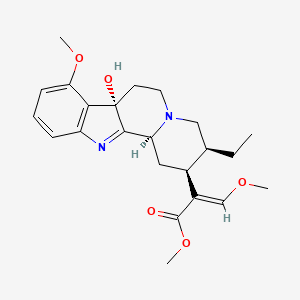

Chemistry: The compound is used as a model molecule to study glycosylation reactions and the synthesis of complex flavonoid derivatives.

Biology: It is investigated for its role in plant metabolism and its interactions with other biomolecules.

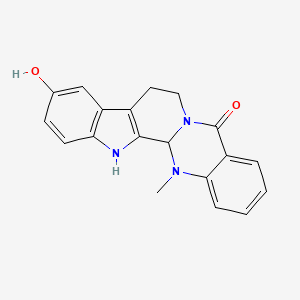

Medicine: The compound exhibits promising pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. It is being explored as a potential therapeutic agent for various diseases.

Industry: Kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside is used in the development of nutraceuticals and functional foods due to its health benefits.

Wirkmechanismus

- Antioxidative and Anti-inflammatory Effects :

- Apoptosis Induction :

- The kaempferol derivative 3-O-b-isorhamninoside (isolated from Rhamnus alaternus L. leaves) induces apoptosis in human lymphoblastoid cells through the extrinsic apoptotic pathway .

- Inactivation of NLRP3 Inflammasome :

- Kaempferol affects multiple pathways:

Mode of Action

Biochemical Pathways

Pharmacokinetics

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside typically involves the glycosylation of kaempferol with acetylglucoside and rhamnoside. The process can be carried out using various glycosyl donors and catalysts under controlled conditions. For instance, the use of acetyl-protected glucosyl donors in the presence of a Lewis acid catalyst can facilitate the formation of the glycosidic bond. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent hydrolysis and oxidation.

Industrial Production Methods

Industrial production of kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside may involve the extraction and purification of the compound from natural sources, such as plants rich in kaempferol derivatives. Techniques like column chromatography and high-performance liquid chromatography (HPLC) are commonly used to isolate and purify the compound. Additionally, biotechnological approaches, including the use of engineered microorganisms, can be employed to produce the compound in larger quantities.

Analyse Chemischer Reaktionen

Types of Reactions

Kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the glycosidic bonds, leading to the formation of different glycoside derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside. These derivatives can exhibit different biological activities and properties compared to the parent compound.

Vergleich Mit ähnlichen Verbindungen

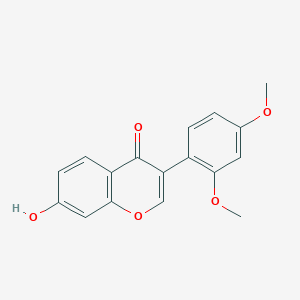

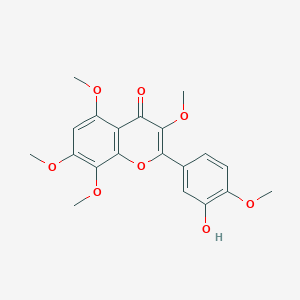

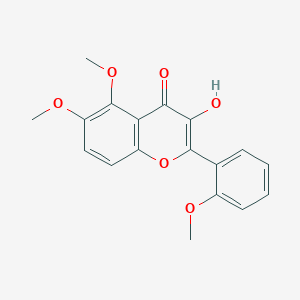

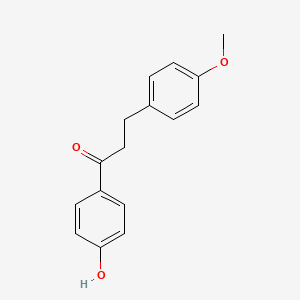

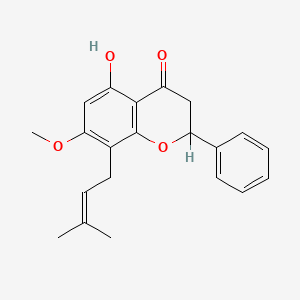

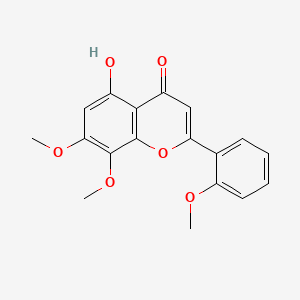

Kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside can be compared with other similar flavonoid glycosides, such as:

Kaempferol 3-O-rhamnoside: Lacks the acetylglucoside moiety, which may affect its solubility and biological activity.

Quercetin 3-O-glucoside: Contains a different flavonoid backbone (quercetin) and may exhibit different pharmacological properties.

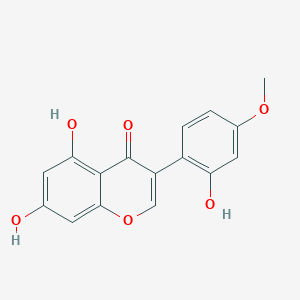

Isorhamnetin 3-O-glucoside: Similar structure but with a methoxy group on the flavonoid backbone, which can influence its activity and metabolism.

The uniqueness of kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside lies in its specific glycosylation pattern, which can affect its solubility, stability, and biological activity compared to other flavonoid glycosides.

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O16/c1-10-19(33)22(36)24(38)28(41-10)42-14-7-15(32)18-16(8-14)43-26(12-3-5-13(31)6-4-12)27(21(18)35)45-29-25(39)23(37)20(34)17(44-29)9-40-11(2)30/h3-8,10,17,19-20,22-25,28-29,31-34,36-39H,9H2,1-2H3/t10-,17+,19-,20+,22+,23-,24+,25+,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYLPJSOUAYAGD-DYJXLLAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.